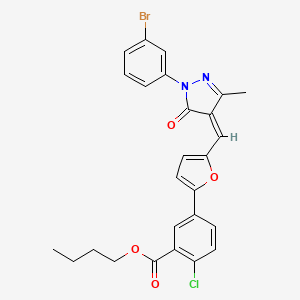![molecular formula C23H12Cl2I2N2O2S B11693299 (2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-{2-[(2,4-ジクロロベンジル)オキシ]-3,5-ジヨードベンジリデン}[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンは、チアゾロ[3,2-a]ベンゾイミダゾールコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(2Z)-2-{2-[(2,4-ジクロロベンジル)オキシ]-3,5-ジヨードベンジリデン}[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの合成は、通常、チアゾロ[3,2-a]ベンゾイミダゾールコアの形成と、その後のジクロロベンジル基とジヨードベンジリデン基による官能基化を含む複数の段階で行われます。一般的な合成経路には、以下が含まれます。
チアゾロ[3,2-a]ベンゾイミダゾールコアの形成: この段階は、多くの場合、酸性または塩基性条件下での適切な前駆体の環化を伴います。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、最適化された反応条件を使用する可能性があります。これには、連続フロー反応器や自動合成プラットフォームなどの高度な技術を使用して、プロセスを合理化し、生産コストを削減することが含まれる場合があります。
化学反応の分析
反応の種類
(2Z)-2-{2-[(2,4-ジクロロベンジル)オキシ]-3,5-ジヨードベンジリデン}[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、酸化された誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元された生成物の生成につながります。
置換: この化合物は、求核置換反応に参加することができ、ハロゲン化物などの官能基を他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、無水条件。
置換: ヨウ化ナトリウム、ジクロロベンジルクロリド、極性非プロトン性溶媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素含有官能基を持つ酸化された誘導体が得られる可能性があり、一方、還元により、還元された官能基を持つ化合物が生成される可能性があります。
科学研究への応用
(2Z)-2-{2-[(2,4-ジクロロベンジル)オキシ]-3,5-ジヨードベンジリデン}[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンは、以下を含む幅広い科学研究への応用を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができ、有機合成における前駆体として役立ちます。
生物学: 抗菌性、抗ウイルス性、または抗がん性など、潜在的な生物活性について調査される場合があります。
医学: 特に微生物感染症やがんを含むさまざまな疾患の治療における治療の可能性について、検討されています。
産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に応用される可能性があります。
科学的研究の応用
2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
(2Z)-2-{2-[(2,4-ジクロロベンジル)オキシ]-3,5-ジヨードベンジリデン}[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、以下によってその効果を発揮する可能性があります。
酵素への結合: 重要な生物学的プロセスに関与する酵素を阻害または活性化する。
DNA/RNAとの相互作用: 遺伝子発現を調節するか、ウイルス複製を妨げる。
細胞膜の破壊: 微生物またはがん細胞膜の完全性と機能に影響を与える。
類似化合物との比較
類似化合物
- エチル(2Z)-2-{4-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-5-(3-メトキシフェニル)-3-オキソ-7-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート .
- メチル(2Z)-2-{4-[(2,4-ジクロロベンジル)オキシ]-3-ヨード-5-メトキシベンジリデン}-7-エチル-3-オキソ-5-フェニル-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート .
独自性
(2Z)-2-{2-[(2,4-ジクロロベンジル)オキシ]-3,5-ジヨードベンジリデン}[1,3]チアゾロ[3,2-a]ベンゾイミダゾール-3(2H)-オンは、ジクロロベンジル基とジヨードベンジリデン基の両方が存在することによってユニークです。これらは、異なる化学的および生物学的特性を与えます。この官能基の組み合わせは、類似の化合物では一般的ではないため、さらなる研究開発のための貴重な標的となります。
特性
分子式 |
C23H12Cl2I2N2O2S |
|---|---|
分子量 |
705.1 g/mol |
IUPAC名 |
(2Z)-2-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H12Cl2I2N2O2S/c24-14-6-5-12(16(25)9-14)11-31-21-13(7-15(26)10-17(21)27)8-20-22(30)29-19-4-2-1-3-18(19)28-23(29)32-20/h1-10H,11H2/b20-8- |
InChIキー |
CBTOPVXBXZYIJI-ZBKNUEDVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)/S3 |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)


![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)

![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
